(S)-Citalopram-d4 Oxalate
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Overview
Description
Escitalopram-d4 (oxalate) is a deuterated form of escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The deuterated version is often used in research to study the pharmacokinetics and metabolic pathways of escitalopram due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of escitalopram-d4 (oxalate) involves the incorporation of deuterium atoms into the escitalopram molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-cyano-phthalide.
Grignard Reaction: The 5-cyano-phthalide undergoes a Grignard reaction with p-fluorobromobenzene to form an intermediate.
Amine Introduction: The intermediate is then reacted with N,N-dimethyl-3-chloropropylamine to form the desired product.
Resolution: The racemic mixture is resolved to obtain the S-enantiomer, escitalopram.
Deuteration: Deuterium atoms are introduced at specific positions in the molecule.
Oxalate Formation: Finally, the deuterated escitalopram is reacted with oxalic acid to form escitalopram-d4 (oxalate).
Industrial Production Methods
Industrial production of escitalopram-d4 (oxalate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical in the deuteration step to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
Escitalopram-d4 (oxalate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogen substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various metabolites such as desmethylcitalopram and didesmethylcitalopram, which are important for understanding the drug’s metabolism and pharmacokinetics.
Scientific Research Applications
Escitalopram-d4 (oxalate) is widely used in scientific research due to its deuterated nature, which allows for more precise studies. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of escitalopram.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on escitalopram metabolism.
Clinical Research: Employed in clinical trials to monitor drug levels and efficacy.
Mechanism of Action
Escitalopram-d4 (oxalate) functions similarly to escitalopram by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The deuterium atoms do not alter the pharmacological activity but provide a tool for detailed mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
Citalopram: A racemic mixture of S- and R-enantiomers.
Fluoxetine: Another SSRI with a different chemical structure.
Sertraline: An SSRI with a different mechanism of action.
Uniqueness
Escitalopram-d4 (oxalate) is unique due to its deuterated nature, which allows for more detailed pharmacokinetic and metabolic studies. Compared to citalopram, escitalopram is more potent and has fewer side effects. The deuteration further enhances its utility in research without altering its therapeutic effects.
Properties
Molecular Formula |
C22H23FN2O5 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1S)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D; |
InChI Key |
KTGRHKOEFSJQNS-AIQZQQGWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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